molecular formula C18H23NO4 B2727725 N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE CAS No. 1421521-91-6

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE

Cat. No.: B2727725
CAS No.: 1421521-91-6
M. Wt: 317.385
InChI Key: VKBRTFLVHSYMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an acetamide derivative featuring a 2,5-dimethylfuran-3-yl substituent linked to a hydroxypropyl chain and a 2-methylphenoxy group. The hydroxypropyl moiety may enhance solubility, while the furan and methylphenoxy groups could influence binding interactions with biological targets.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-12-6-4-5-7-17(12)22-11-18(21)19-9-8-16(20)15-10-13(2)23-14(15)3/h4-7,10,16,20H,8-9,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBRTFLVHSYMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC(C2=C(OC(=C2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-2-(2-methylphenoxy)acetamide is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

  • Chemical Formula : C₁₄H₁₈N₂O₄
  • Molecular Weight : 278.30 g/mol
  • CAS Number : 1448070-74-3

1. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives of acetamides were tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

Key Findings :

  • Compounds with similar structural motifs exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 12.9 to 25.9 µM against MRSA .
  • The compound showed bactericidal effects as indicated by the ratio of minimum bactericidal concentration (MBC) to MIC being less than or equal to 4 .

2. Anti-inflammatory Potential

The anti-inflammatory activity of this compound has been evaluated through its effects on NF-κB activation in vitro. Studies have shown that certain derivatives can attenuate lipopolysaccharide-induced NF-κB activation more effectively than their parent compounds.

Research Highlights :

  • Compounds similar to this compound demonstrated a reduction in NO production in LPS-stimulated macrophages, indicating potential anti-inflammatory properties .
  • The structure-activity relationship suggests that substituents on the phenyl ring significantly influence the anti-inflammatory efficacy of these compounds .

3. Antioxidant Activity

Antioxidant properties have also been attributed to acetamide derivatives related to this compound. The ability to scavenge free radicals has been tested in various biological assays.

Results Summary :

  • In vitro assays indicated that several acetamide derivatives showed promising antioxidant activity by scavenging ABTS radicals and reducing reactive oxygen species (ROS) production in stimulated macrophages .
  • Notably, compounds were non-cytotoxic at effective concentrations, which is crucial for therapeutic applications .

Case Studies and Experimental Data

Study Activity Tested Findings
Study AAntimicrobialMIC against MRSA: 12.9 µM; bactericidal activity confirmed .
Study BAnti-inflammatorySignificant reduction in NF-κB activation; reduced NO production in macrophages .
Study CAntioxidantEffective scavenging of ABTS radicals; non-cytotoxic in MTT assays .

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Metabolic Stability : The hydroxypropyl chain could reduce first-pass metabolism compared to methylene-linked analogs (e.g., compound h’s oxazinan group) .
  • Target Selectivity : The dimethylfuran’s electron-rich nature may favor interactions with oxidoreductases or furan-sensitive bacterial targets, unlike phenyl-based protease inhibitors.
  • Synthetic Feasibility : Fewer stereocenters than compounds m–o may simplify synthesis but limit stereospecific binding.

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